molecular formula C6H12ClF2NO B8186789 trans-2-Amino-5,5-difluoro-cyclohexanol hydrochloride

trans-2-Amino-5,5-difluoro-cyclohexanol hydrochloride

Cat. No.: B8186789
M. Wt: 187.61 g/mol
InChI Key: OQORPJLMXFZJII-TYSVMGFPSA-N
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Description

trans-2-Amino-5,5-difluoro-cyclohexanol hydrochloride: is a chemical compound with the molecular formula C6H12ClF2NO and a molecular weight of 187.61 g/mol . This compound is characterized by the presence of an amino group, two fluorine atoms, and a hydroxyl group attached to a cyclohexane ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of trans-2-Amino-5,5-difluoro-cyclohexanol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone as the starting material.

    Fluorination: The cyclohexanone undergoes fluorination to introduce the fluorine atoms at the 5,5-positions.

    Amination: The fluorinated cyclohexanone is then subjected to amination to introduce the amino group at the 2-position.

    Hydroxylation: The compound is further hydroxylated to introduce the hydroxyl group at the 1-position.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Chemical Reactions Analysis

trans-2-Amino-5,5-difluoro-cyclohexanol hydrochloride: undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

trans-2-Amino-5,5-difluoro-cyclohexanol hydrochloride: has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of trans-2-Amino-5,5-difluoro-cyclohexanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. The hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

trans-2-Amino-5,5-difluoro-cyclohexanol hydrochloride: can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of This compound

Properties

IUPAC Name

(1R,2R)-2-amino-5,5-difluorocyclohexan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO.ClH/c7-6(8)2-1-4(9)5(10)3-6;/h4-5,10H,1-3,9H2;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQORPJLMXFZJII-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1N)O)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C[C@H]([C@@H]1N)O)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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